molecular formula C10H13ClN2O2 B2400363 Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride CAS No. 2137505-57-6

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride

Cat. No.: B2400363
CAS No.: 2137505-57-6
M. Wt: 228.68
InChI Key: NSHGBAWWROMOPN-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H12N2O2·HCl It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthyridine derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid, while reduction could produce tetrahydronaphthyridine derivatives.

Scientific Research Applications

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which can influence its reactivity and biological activity. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9;/h4-6,9,12H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHGBAWWROMOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(N1)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137505-57-6
Record name methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride
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